molecular formula C19H21NO2 B13677861 1-Benzyl-5-(benzyloxy)piperidin-2-one

1-Benzyl-5-(benzyloxy)piperidin-2-one

Cat. No.: B13677861
M. Wt: 295.4 g/mol
InChI Key: MLHHNIBOIWZLIM-UHFFFAOYSA-N
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Description

1-Benzyl-5-(benzyloxy)piperidin-2-one is a piperidine derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to a piperidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with benzyl chloride in the presence of a base, followed by the introduction of a benzyloxy group. One common method involves the use of sodium hydride as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(benzyloxy)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-5-(benzyloxy)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(benzyloxy)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, influencing signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-(benzyloxy)piperidin-2-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-5-phenylmethoxypiperidin-2-one

InChI

InChI=1S/C19H21NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2

InChI Key

MLHHNIBOIWZLIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CC1OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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